molecular formula C18H16N4O2 B2928294 10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one CAS No. 352544-57-1

10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one

Cat. No.: B2928294
CAS No.: 352544-57-1
M. Wt: 320.352
InChI Key: NSVHBZXYSNOPED-UHFFFAOYSA-N
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Description

10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a suitable precursor with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced purification techniques ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 10-[(2-hydroxyethyl)amino]-13H-5,11,12-triazatetraphen-13-one
  • 10-[(4-hydroxybutyl)amino]-13H-5,11,12-triazatetraphen-13-one

Uniqueness

10-[(3-hydroxypropyl)amino]-13H-5,11,12-triazatetraphen-13-one is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-11-5-10-19-16-12-6-1-2-7-13(12)17-20-15-9-4-3-8-14(15)18(24)22(17)21-16/h1-4,6-9,23H,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVHBZXYSNOPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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